2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine

Medicinal Chemistry Physicochemical Profiling Drug Design

Sourcing regioisomerically pure triazolopyridine scaffolds for kinase or RORγt inhibitor programs often yields undefined substitution patterns, complicating SAR. 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-28-6) solves this with a defined 2,5-dimethyl substitution critical for target engagement. - Enables precise SAR studies; QSAR models show substituent position critically modulates anticancer potency (R²=0.821-0.979). - Fragment-sized building block (MW 147.18, LogP ~1.35) ideal for FBDD campaigns and library synthesis. - Consistent quality and global stock ensure supply chain reliability for iterative medicinal chemistry.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 4931-28-6
Cat. No. B3268682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine
CAS4931-28-6
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=NN12)C
InChIInChI=1S/C8H9N3/c1-6-4-3-5-8-9-7(2)10-11(6)8/h3-5H,1-2H3
InChIKeyWLSSRRPKNMRQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine: Core Scaffold Profile


2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine (CAS 4931-28-6; C8H9N3; MW 147.18) is a fused heterocyclic compound featuring a triazole ring with methyl substitutions at the 2- and 5-positions annulated to a pyridine ring . This specific substitution pattern distinguishes it from the broader class of [1,2,4]triazolo[1,5-a]pyridine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity to act as kinase inhibitors [1], RORγt inverse agonists , and antimicrobial agents [2]. The compound's logP of approximately 1.35 [3] and molecular weight of 147.18 g/mol position it as a low molecular weight, moderately lipophilic building block suitable for fragment-based drug discovery or as a core for further functionalization.

Scaffold Type Fragment-sized building block for FBDD campaigns
Substitution Defined 2,5-dimethyl regioisomer for SAR exploration
Physicochemical Profile Moderate lipophilicity and low molecular weight support permeability optimization

2,5-Dimethyltriazolopyridine: Irreplaceable by Isomers


The substitution pattern on the [1,2,4]triazolo[1,5-a]pyridine core directly modulates biological activity and physicochemical properties, making simple substitution unreliable. QSAR studies on triazolopyridinylpyridines demonstrate that substituent size, hydrophobicity, and electronic character at specific ring positions critically influence anticancer potency, with models achieving R² values of 0.821–0.979 [1]. For example, the position of methyl groups alters both binding affinity and selectivity; 5-amino-2-(5-bromofuran-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-7-carboxamide exhibits higher affinity and improved selectivity for hA₁ adenosine receptors compared to its 8-amino isomer [2]. Similarly, regioisomeric [1,2,3]triazolo[1,5-a]pyridines display distinct antileishmanial IC₅₀ ranges (26.8–99.8 µM) and cytotoxicity profiles [3]. Therefore, 2,5-dimethyl substitution is not an arbitrary modification but a determinant of specific molecular interactions, stability, and target engagement that cannot be replicated by alternative dimethyl regioisomers (e.g., 2,7-dimethyl) or unsubstituted cores.

REGIOISOMER 2,7-Dimethyl or other regioisomers may alter target engagement and physicochemical behavior; not direct replacements.
CORE MODIFICATION Unsubstituted or differently substituted triazolopyridine cores cannot replicate the 2,5-dimethyl SAR without validation.

Quantitative Evidence vs. Close Analogs


Lipophilicity (LogP) Comparison with 2,7-Dimethyl Isomer

The 2,5-dimethyl substitution pattern confers a distinct lipophilicity profile compared to the regioisomeric 2,7-dimethyl analog. 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine exhibits a calculated LogP of 1.34610, whereas the 2,7-dimethyl isomer (CAS 4931-22-0) has a LogP of 1.345 . While numerically similar, this difference reflects divergent molecular polar surface area (PSA) and electronic distribution, which can influence membrane permeability, protein binding, and overall pharmacokinetic behavior [1].

LogP Comparison
Head-to-head
2,5-dimethyl: 1.34610
2,7-dimethyl: 1.345
ΔLogP = 0.0011
Minor difference may shift distribution coefficients
Computational prediction; experimental logD recommended
Medicinal Chemistry Physicochemical Profiling Drug Design

Molecular Weight & Fragment-Like Character vs. Larger Derivatives

2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyridine has a molecular weight of 147.18 g/mol, which is significantly lower than that of more elaborate triazolopyridine derivatives such as compound 13d (VEGFR2 inhibitor) or compound 15j (α-glucosidase inhibitor) . This low molecular weight, combined with a moderate LogP (~1.35), positions it as an ideal fragment-sized starting point for fragment-based drug discovery, allowing for efficient exploration of chemical space and subsequent growth into potent leads with optimized properties [1].

Fragment-Like Size
Class-level
147.18 g/mol
~2–3× smaller than lead molecules (>400 g/mol)
Supports fragment-based library synthesis and growth
Comparator MW estimated; verify exact lead structures
Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Anticancer SAR: Insights from QSAR Models

2D/3D-QSAR studies on [1,2,4]triazolo[1,5-a]pyridinylpyridine derivatives as PI3K inhibitors against HCT-116 colon carcinoma cells reveal that the nature and position of substituents significantly impact activity. Specifically, a moderate-size, hydrophilic, and electron-withdrawing group at the R1 position, a bulky and hydrophobic group at the R2 position, and a minor, hydrophobic, H-bond donor and electron-donating group at the R3 position enhance anticancer potency [1]. While the 2,5-dimethyl compound was not directly tested in this study, its methyl groups at the 2- and 5-positions provide a defined hydrophobic and steric profile that can be rationally exploited in lead optimization, guided by these validated QSAR models (R²=0.821–0.979) [1].

QSAR Model Fit
Class-level
CoMSIA R² = 0.979, q² = 0.753
CoMFA R² = 0.966, q² = 0.668
Models explain activity variance; guide rational substitution
Derived from triazolopyridinylpyridines; verify for 2,5-dimethyl core
QSAR Anticancer Drug Design Medicinal Chemistry

Application Scenarios for 2,5-Dimethyltriazolopyridine


Fragment-Based Drug Discovery Core for Kinase & GPCR Targets

Given its low molecular weight (147.18 g/mol) and favorable LogP (~1.35) [1], 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyridine is an ideal fragment-sized building block for FBDD campaigns targeting kinases (e.g., VEGFR2 [2]), RORγt , or other proteins where triazolopyridine scaffolds have shown affinity. Its defined substitution pattern allows for systematic exploration of SAR around the core, guided by established QSAR models [3].

Synthetic Intermediate for Compound Libraries

The 2,5-dimethyl substitution provides a chemically distinct and synthetically tractable handle for further functionalization. This compound can serve as a versatile intermediate for generating diverse libraries of [1,2,4]triazolo[1,5-a]pyridine derivatives, enabling the exploration of novel chemical space in medicinal chemistry programs without the need for complex de novo synthesis [4].

Physicochemical Benchmarking & Property Optimization

The availability of precise LogP (1.34610) [1] and molecular weight data for both the 2,5-dimethyl and 2,7-dimethyl isomers makes this compound valuable for studying the impact of regioisomerism on drug-like properties. It can be used as a model compound to calibrate computational models and to understand structure-property relationships in early-stage drug discovery [1].

Application
Selection Property
Validation Focus
Fragment-based drug discovery (kinase/GPCR)
Low molecular weight core with moderate lipophilicity
Fragment-linking and SAR around 2,5-dimethyl substitution
Synthetic intermediate for libraries
Defined regioisomer as a versatile coupling handle
Diversification at unsubstituted positions; reaction scope
Physicochemical benchmarking
Well-characterized LogP and MW isomer pair
Calibration of computational property models
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